1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone
Description
Properties
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2,2-diphenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O/c30-27(26(22-10-3-1-4-11-22)23-12-5-2-6-13-23)29-18-16-25(20-29)28-17-15-21-9-7-8-14-24(21)19-28/h1-14,25-26H,15-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVCQWXZDKBLQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Imine-Mediated Cyclization Followed by Acylation
This two-step approach derives from adaptations of the Castagnoli–Cushman reaction:
Step 1: Synthesis of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidine
- Imine Formation :
- A mixture of pyrrolidine (5.0 mmol) and 3,4-dihydroisoquinoline-1-carbaldehyde (5.5 mmol) is stirred in anhydrous dichloromethane (10 mL) with sodium sulfate (15.0 mmol) at room temperature for 24 hours.
- Mechanism : Nucleophilic attack by the pyrrolidine amine on the aldehyde carbonyl, followed by dehydration to form the imine.
- Cyclization :
Step 2: Acylation with Diphenylethanone
- Activation of Diphenylethanone :
- Coupling Reaction :
Route 2: Reductive Amination and Nucleophilic Substitution
This method prioritizes modular assembly of the pyrrolidine and dihydroisoquinoline units:
Step 1: Reductive Amination to Form Pyrrolidine-Dihydroisoquinoline
- A solution of 3-aminopyrrolidine (5.0 mmol) and 1,2,3,4-tetrahydroisoquinoline-3-carbaldehyde (5.5 mmol) in methanol is treated with sodium cyanoborohydride (NaBH₃CN, 6.0 mmol) at pH 5–6 (adjusted with acetic acid).
- Reaction Time : 24 hours at 50°C.
- Outcome : Selective reduction of the imine bond yields the secondary amine linkage.
Step 2: Nucleophilic Acyl Substitution
- The pyrrolidine-dihydroisoquinoline product (3.0 mmol) is reacted with 2,2-diphenylacetyl chloride (3.3 mmol) in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA, 6.0 mmol) as a base.
- Conditions : Reflux for 8 hours, followed by silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).
Route 3: One-Pot Tandem Reaction
A streamlined protocol combining imine formation and acylation in a single pot:
- Reagents :
Procedure :
Workup :
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield | 58–62% | 65–70% | 55–60% |
| Reaction Time | 36 hours | 32 hours | 36 hours |
| Key Advantage | High purity | Modularity | Simplified |
| Purification Method | Recrystallization | Chromatography | Recrystallization |
| Scale-Up Feasibility | Moderate | High | Low |
Insights :
- Route 2 offers superior yields due to efficient reductive amination and acyl substitution.
- Route 3 reduces intermediate isolation but requires costly coupling agents.
- Recrystallization (Routes 1 and 3) enhances purity but may limit scalability compared to chromatography.
Optimization Strategies and Troubleshooting
Solvent Selection
Catalytic Enhancements
Impurity Mitigation
- Byproducts :
Analytical Validation
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) :
- X-ray Diffraction :
- Cocrystals with 4-hydroxybenzoic acid exhibit characteristic peaks at 2θ = 18.2° and 25.4°.
Chemical Reactions Analysis
Types of Reactions
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Possible use in the synthesis of materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding to active sites or allosteric sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone with structurally or functionally related compounds:
*Calculated based on structural formulas where explicit data was unavailable.
Key Observations:
Structural Diversity: The target compound’s diphenylethanone group distinguishes it from benzamide-based BChE inhibitors (e.g., compound 5 in ), which prioritize hydrogen-bonding interactions . Compared to the cathinone derivative in , the dihydroisoquinoline moiety replaces the indenyl group, likely reducing psychostimulant effects and enhancing CNS-targeted binding .
Biological Activity: BChE inhibitors (e.g., compound 5) show specificity for Alzheimer’s disease targets, whereas cathinone derivatives are linked to psychoactive effects .
Synthetic Efficiency: The target compound’s 52% yield post-HPLC purification is comparable to other dihydroisoquinoline derivatives (e.g., compound 11 at 64% yield) but lower than tert-butyl-protected intermediates (93% in ) .
Biological Activity
Molecular Formula and Weight
- Molecular Formula : C19H22N2OS
- Molecular Weight : 326.5 g/mol
Structural Characteristics
The compound features a unique structure characterized by:
- A dihydroisoquinoline moiety.
- A pyrrolidine ring.
- A diphenylethanone backbone.
This structural complexity is essential for its interaction with biological targets.
Pharmacological Properties
Research indicates that compounds similar to 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)-2,2-diphenylethanone exhibit various pharmacological effects:
- Antidepressant Activity : Compounds in this class have been studied for their potential antidepressant effects, attributed to their ability to modulate neurotransmitter levels in the brain.
- Neuroprotective Effects : Some studies suggest that related structures may offer neuroprotection against oxidative stress and neuroinflammation.
- Anticancer Potential : Preliminary data indicate that certain derivatives can inhibit cancer cell proliferation through apoptosis induction.
The mechanisms through which these compounds exert their effects include:
- Monoamine Reuptake Inhibition : Similar compounds have been shown to inhibit the reuptake of serotonin and norepinephrine, enhancing mood and emotional stability.
- Receptor Modulation : Interaction with various neurotransmitter receptors, including dopamine and serotonin receptors, may play a role in their therapeutic effects.
Case Studies and Experimental Data
-
Study on Antidepressant Effects :
- A study evaluated the antidepressant-like effects of a related compound in animal models. Results showed a significant reduction in despair behaviors, suggesting efficacy in treating depression.
- The study measured neurotransmitter levels pre-and post-administration, revealing increased serotonin levels in the hippocampus.
-
Neuroprotective Study :
- Another investigation focused on the neuroprotective properties of similar isoquinoline derivatives against oxidative stress in neuronal cells. The results indicated a marked decrease in cell death and oxidative markers when treated with these compounds.
-
Anticancer Research :
- In vitro studies demonstrated that derivatives of this compound could inhibit the growth of various cancer cell lines. Mechanistic studies suggested that this effect was mediated through apoptosis and cell cycle arrest.
Comparative Table of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antidepressant | 3-(3,4-Dihydroisoquinolin-2(1H)-yl) | Increased serotonin levels |
| Neuroprotective | 3-(3,4-Dihydroisoquinolin derivatives | Reduced oxidative stress |
| Anticancer | Isoquinoline derivatives | Inhibition of cancer cell proliferation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
